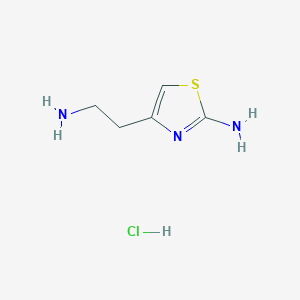

4-(2-Aminoethyl)-1,3-thiazol-2-amine hydrochloride

Description

Properties

IUPAC Name |

4-(2-aminoethyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S.ClH/c6-2-1-4-3-9-5(7)8-4;/h3H,1-2,6H2,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBOYCDGASXYQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of 2-aminothiazole with ethylenediamine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino and thiazole groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-1,3-thiazol-2-amine hydrochloride is derived from the thiazole scaffold, which has been extensively studied for its biological properties. The compound exhibits various pharmacological activities:

-

Antimicrobial Activity :

- Research indicates that derivatives of 2-amino-thiazole compounds demonstrate significant antibacterial activity against pathogens such as Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria. For instance, a study found that certain analogs had sub-micromolar minimum inhibitory concentrations against M. tuberculosis, suggesting their potential as novel anti-tubercular agents .

-

Anticancer Properties :

- Compounds based on the thiazole structure have been evaluated for their antiproliferative effects on cancer cell lines. A series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and tested for their ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . This indicates a promising avenue for cancer treatment.

- Thyroid Modulation :

Table 1: Summary of Biological Activities

Case Study 1: Antitubercular Activity

In a comprehensive study on the 2-amino-thiazole series, researchers designed and synthesized multiple analogs that were tested against M. tuberculosis. The results showed that modifications at the C-4 position of the thiazole core significantly influenced antibacterial activity . This highlights the importance of structural optimization in developing effective therapeutics.

Case Study 2: Anticancer Mechanism

A series of thiazole derivatives were evaluated for their ability to disrupt microtubule dynamics in cancer cells. One compound demonstrated potent inhibition of tubulin polymerization, leading to significant cell cycle arrest at the G2/M phase . This suggests that thiazole-based compounds could serve as effective chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Properties of Thiazol-2-amine Derivatives

*Inferred from structural analogs. †Purity estimated from similar compounds in . ‡Suppliers emphasize quality control .

Structural and Functional Differences

Phenyl or hexylphenyl substituents (e.g., CAS 109569-71-3) increase hydrophobicity, enhancing membrane permeability but limiting water solubility . Oxan-4-yl groups (tetrahydropyran) balance lipophilicity and polarity, useful in drug discovery for optimizing pharmacokinetics .

Biological Activity: Thiazoles with aminoethyl side chains are associated with receptor modulation, such as corticotropin-releasing factor (CRF1) antagonism . Methyl and phenyl derivatives (e.g., CAS 1461714-51-1) are often used in antimicrobial agents due to their planar aromatic structures .

Synthetic Accessibility :

- The synthesis of 4-substituted thiazol-2-amine hydrochlorides typically involves cyclization of thiourea intermediates or POCl3-mediated reactions, as described for N-[(5-substituted-1,3,4-oxadiazolyl-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine derivatives .

Biological Activity

4-(2-Aminoethyl)-1,3-thiazol-2-amine hydrochloride is a compound belonging to the thiazole family, known for its diverse biological activities. Thiazoles and their derivatives have been widely studied for their potential in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, summarizing key findings from various studies.

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial properties. The compound this compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, which is a major global health concern.

Minimum Inhibitory Concentration (MIC)

The MIC values for thiazole derivatives generally indicate their potency. For instance:

- Against M. tuberculosis : Sub-micromolar concentrations have been reported as effective in inhibiting growth, showcasing a selectivity for mycobacterial species over other bacteria .

- Against Gram-positive and Gram-negative bacteria : Studies have indicated that thiazole compounds exhibit varying degrees of activity, often more potent against Gram-positive strains .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 4-(2-Aminoethyl)-1,3-thiazol-2-amine HCl | M. tuberculosis | < 1 |

| Various Thiazoles | Staphylococcus aureus | 32 - 64 |

| Various Thiazoles | Escherichia coli | 64 - 128 |

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. The structural modifications of thiazoles can enhance their cytotoxic effects against various cancer cell lines.

The anticancer activity is often attributed to the ability of these compounds to inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division. For example:

- N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was found to induce G2/M phase arrest in cancer cells .

Antioxidant Properties

Thiazole derivatives also exhibit antioxidant activities. The ability to scavenge free radicals has been associated with the presence of specific functional groups on the thiazole ring.

DPPH Assay Results

In antioxidant assays using DPPH (1,1-diphenyl-2-picrylhydrazyl), several thiazole compounds showed promising results:

- Compounds with electron-donating groups demonstrated higher radical scavenging activities compared to those with electron-withdrawing groups .

Case Studies

Several studies have documented the biological activity of this compound and its derivatives:

- Antimicrobial Study : A study reported that a series of synthesized thiazoles exhibited potent antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from 0.2 to 1.6 μg/mL .

- Anticancer Research : Another investigation focused on the antiproliferative effects of thiazole derivatives on human cancer cell lines. The results indicated that certain modifications could significantly enhance cytotoxicity against hepatocellular carcinoma cells .

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(2-Aminoethyl)-1,3-thiazol-2-amine hydrochloride and its analogs?

A common approach involves refluxing substituted aldehydes with amino-containing precursors in ethanol under acidic conditions. For example, glacial acetic acid catalyzes the condensation of 4-amino-triazole derivatives with benzaldehydes, followed by solvent evaporation and filtration to isolate the product . Modifications to the thiazole core, such as introducing chloromethyl or fluorophenyl groups, can be achieved via nucleophilic substitution or cross-coupling reactions, as seen in structurally related compounds .

Advanced: How can structural modifications enhance receptor selectivity in thiazol-2-amine derivatives?

Optimizing substituents at the 4- and 5-positions of the thiazole ring significantly impacts receptor affinity. For instance, SSR125543A, a CRF1 antagonist with a chloro-methoxy-methylphenyl group at the 4-position, exhibits nanomolar affinity (pKi = 8.73) and >1000-fold selectivity over CRF2α . Similarly, introducing methyl groups at the 4-position (e.g., 5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine) enhances metabotropic glutamate receptor 5 (mGluR5) antagonism . Computational docking and SAR studies are critical for rational design.

Basic: What analytical techniques ensure structural fidelity and purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>95% purity as per industry benchmarks) . Mass spectrometry (exact mass analysis) and <sup>1</sup>H/<sup>13</sup>C NMR confirm molecular identity, particularly for distinguishing positional isomers (e.g., 4- vs. 5-substituted thiazoles) . Elemental analysis validates salt stoichiometry in hydrochloride derivatives.

Advanced: Which in vivo models evaluate the pharmacological efficacy of this compound?

CRF1 receptor antagonism is tested using rat models measuring adrenocorticotropic hormone (ACTH) suppression post-restraint stress (ID50 = 5 mg/kg p.o.) . For neurological targets like mGluR5, rodent models of fragile X syndrome or addiction assess behavioral endpoints (e.g., reduced hyperactivity). Ex vivo receptor binding assays in brain tissue validate target engagement .

Basic: How do substituents on the thiazole ring influence physicochemical properties?

Electron-withdrawing groups (e.g., chloro, bromo) increase solubility in polar solvents but may reduce blood-brain barrier permeability. Hydrophilic groups like aminoethyl enhance water solubility, while aromatic substituents (e.g., benzyloxy) improve lipid solubility for CNS penetration . LogP and pKa calculations guide bioavailability predictions.

Advanced: What strategies minimize off-target effects in CNS-targeted thiazol-2-amine derivatives?

Co-crystallization studies with CRF1 receptors reveal that steric hindrance from cyclopropyl or fluoromethyl groups reduces off-target binding . For mGluR5 antagonists, introducing bulky substituents (e.g., 4-methyl) prevents interactions with orthosteric sites of unrelated receptors . Functional assays (e.g., cAMP inhibition vs. calcium flux) differentiate target-specific activity.

Basic: What parameters are critical during hydrochloride salt formation?

Controlling pH during salt formation (e.g., using HCl gas in anhydrous ethanol) ensures stoichiometric conversion. Excess acid may degrade the amine, while insufficient acid leads to mixed salt forms. Solvent choice (e.g., dichloromethane vs. ethanol) affects crystallization kinetics and particle size .

Advanced: How do 4-position modifications affect binding to glutamate receptors?

Substituting the 4-position with methyl or chloromethyl groups alters the compound’s orientation in mGluR5’s allosteric pocket. For example, 4-methyl derivatives show higher antagonistic potency (IC50 < 10 nM) compared to unsubstituted analogs . Conversely, bulkier groups (e.g., benzyloxy) may sterically hinder receptor entry, reducing efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.